molecular formula C11H14O B1255238 2,3,4,6-Tetramethylbenzaldehyde CAS No. 5780-08-5

2,3,4,6-Tetramethylbenzaldehyde

Cat. No. B1255238
M. Wt: 162.23 g/mol
InChI Key: DTOFEMYKPRSKBB-UHFFFAOYSA-N
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Patent
US04228302

Procedure details

To a flask equipped with an oxygen inlet, stirrer and condenser were added 2,3,4,6-tetramethylbenzaldehyde (8.10 g, 50 mmol), 20 mL (0.194 mol) of cyclohexanone and 4 mg of cobalt (II) acetate dissolved in several drops of acetic acid. Oxygen was bubbled in while the solution was rapidly stirred. After 21/2 hr at room temperature and 4 hr at 50° the solution was poured into a separatory funnel and extracted with 100 mL, then 50 mL, of 3% aqueous sodium bicarbonate solution. The combined aqueous extracts were rinsed with 50 mL of cyclohexane, then acidified to a pH of 2 with concentrated hydrochloric acid and the precipitated product was collected by filtration, washed with water and air dried. A total of 5.2 g (58% yield) of fluffy white 2,3,4,6-tetramethylbenzoic acid was obtained: mp 164°-167°.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
cobalt (II) acetate
Quantity
4 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:9]([CH3:10])=[C:8]([CH3:11])[CH:7]=[C:6]([CH3:12])[C:3]=1[CH:4]=[O:5].C1(=[O:19])CCCCC1>C(O)(=O)C.C([O-])(=O)C.[Co+2].C([O-])(=O)C>[CH3:1][C:2]1[C:9]([CH3:10])=[C:8]([CH3:11])[CH:7]=[C:6]([CH3:12])[C:3]=1[C:4]([OH:19])=[O:5] |f:3.4.5|

Inputs

Step One
Name
Quantity
8.1 g
Type
reactant
Smiles
CC1=C(C=O)C(=CC(=C1C)C)C
Name
Quantity
20 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Name
cobalt (II) acetate
Quantity
4 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
was rapidly stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flask equipped with an oxygen inlet, stirrer and condenser
CUSTOM
Type
CUSTOM
Details
Oxygen was bubbled in while the solution
ADDITION
Type
ADDITION
Details
After 21/2 hr at room temperature and 4 hr at 50° the solution was poured into a separatory funnel
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with 100 mL
WASH
Type
WASH
Details
The combined aqueous extracts were rinsed with 50 mL of cyclohexane
FILTRATION
Type
FILTRATION
Details
the precipitated product was collected by filtration
WASH
Type
WASH
Details
washed with water and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)O)C(=CC(=C1C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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